molecular formula C6H8O6 B6232468 rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis CAS No. 876607-72-6

rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis

Cat. No.: B6232468
CAS No.: 876607-72-6
M. Wt: 176.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis: is a racemic mixture of a chiral compound that contains two stereocenters. This compound is part of the dioxane family, which is characterized by a six-membered ring containing two oxygen atoms. The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers, making it optically inactive.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can be achieved through various synthetic routes. One common method involves the cyclization of appropriate diols with diacid chlorides under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, certain strains of Yarrowia lipolytica can be used to produce (2R,3S)-isocitric acid, which can then be chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Produces dioxane derivatives with additional oxygen functionalities.

    Reduction: Yields alcohol derivatives of the dioxane ring.

    Substitution: Forms esters or amides depending on the nucleophile used.

Scientific Research Applications

rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is unique due to its specific stereochemistry and the presence of both dioxane and carboxylic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

876607-72-6

Molecular Formula

C6H8O6

Molecular Weight

176.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.